molecular formula C10H11NS2 B068244 2(3H)-Benzothiazolethione,6-propyl-(9CI) CAS No. 182678-13-3

2(3H)-Benzothiazolethione,6-propyl-(9CI)

Cat. No.: B068244
CAS No.: 182678-13-3
M. Wt: 209.3 g/mol
InChI Key: VUDLDVLERKDARG-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolethione,6-propyl-(9CI) is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the benzothiazole family, which is known for its diverse range of biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolethione,6-propyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of 2-aminothiophenol with a suitable carbonyl compound, followed by cyclization to form the benzothiazole ring

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and alkylation processes. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Benzothiazolethione,6-propyl-(9CI) undergoes various chemical reactions, including:

Properties

IUPAC Name

6-propyl-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS2/c1-2-3-7-4-5-8-9(6-7)13-10(12)11-8/h4-6H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDLDVLERKDARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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